Cas no 2679942-11-9 (rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid)

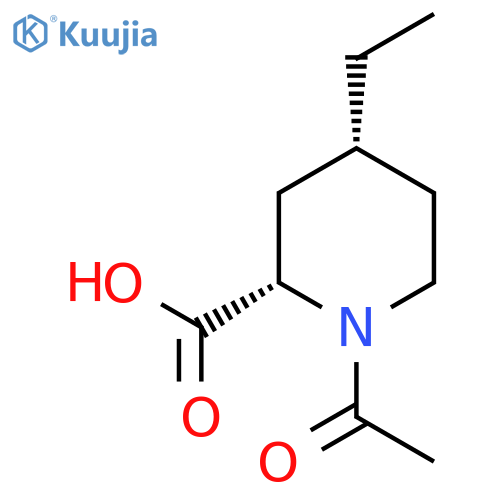

2679942-11-9 structure

商品名:rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28272301

- 2679942-11-9

- rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid

-

- インチ: 1S/C10H17NO3/c1-3-8-4-5-11(7(2)12)9(6-8)10(13)14/h8-9H,3-6H2,1-2H3,(H,13,14)/t8-,9+/m1/s1

- InChIKey: YSPBLVKDDVFRDV-BDAKNGLRSA-N

- ほほえんだ: OC([C@@H]1C[C@H](CC)CCN1C(C)=O)=O

計算された属性

- せいみつぶんしりょう: 199.12084340g/mol

- どういたいしつりょう: 199.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 57.6Ų

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28272301-0.05g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 0.05g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-28272301-10.0g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 10.0g |

$5405.0 | 2025-03-19 | |

| Enamine | EN300-28272301-2.5g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 2.5g |

$2464.0 | 2025-03-19 | |

| Enamine | EN300-28272301-10g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 10g |

$5405.0 | 2023-09-09 | ||

| Enamine | EN300-28272301-0.1g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 0.1g |

$1106.0 | 2025-03-19 | |

| Enamine | EN300-28272301-0.25g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 0.25g |

$1156.0 | 2025-03-19 | |

| Enamine | EN300-28272301-1.0g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 1.0g |

$1256.0 | 2025-03-19 | |

| Enamine | EN300-28272301-0.5g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 0.5g |

$1207.0 | 2025-03-19 | |

| Enamine | EN300-28272301-5.0g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 95.0% | 5.0g |

$3645.0 | 2025-03-19 | |

| Enamine | EN300-28272301-5g |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid |

2679942-11-9 | 5g |

$3645.0 | 2023-09-09 |

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

2679942-11-9 (rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量